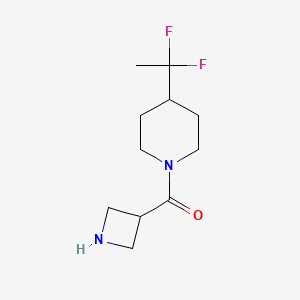

Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

azetidin-3-yl-[4-(1,1-difluoroethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F2N2O/c1-11(12,13)9-2-4-15(5-3-9)10(16)8-6-14-7-8/h8-9,14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPWITFTOIIPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C(=O)C2CNC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Azetidine Core

The azetidine ring is a four-membered nitrogen-containing heterocycle that is synthetically challenging due to ring strain. Modern synthetic approaches focus on efficient, high-yielding methods:

One-Step Amination of Azetidine-3 Electrophiles:

A highly effective method involves the nucleophilic displacement of 1-benzhydrylazetidin-3-yl methanesulfonate with amines. This "mix-and-heat" approach proceeds under mild conditions and tolerates various functional groups, enabling late-stage functionalization of complex molecules. The reaction typically yields azetidine-3-amines in moderate to high yields (up to 78-89%) and is suitable for both primary and secondary amines.Strain-Release Ring-Opening of Azabicyclobutanes:

Another approach is the ring-opening of azabicyclobutanes with amine nucleophiles, releasing ring strain to form azetidine-3-amines. This method also affords good yields but may involve more complex reaction setups compared to direct displacement.Cyclization Routes:

Traditional cyclization methods involve intramolecular nucleophilic substitution or reductive amination steps starting from suitable amino alcohols or haloalkyl amines to form the azetidine ring.

Coupling of Azetidine and Piperidine via Methanone Linkage

The final step involves linking the azetidine and piperidine moieties through a methanone (carbonyl) group:

Amide Bond Formation:

The coupling is generally achieved by forming an amide bond between an azetidine amine and a piperidine carboxylic acid derivative or its activated form (e.g., acid chloride, anhydride). Typical reagents include carbodiimides (e.g., EDC, DCC) or acid chlorides under mild conditions to avoid decomposition of sensitive fluorinated groups.Use of Mesylate Intermediates:

In some patented processes, azetidine mesylates are prepared and then reacted with amines under basic conditions to form the desired linkage. This method allows for selective substitution and high purity of the product.

Representative Reaction Conditions and Purification

Based on patent literature and research findings, typical conditions include:

Purification typically involves extraction with organic solvents, drying over magnesium sulfate, and chromatographic techniques to isolate the pure product.

Summary Table of Preparation Steps

Research Findings and Analysis

The displacement method for azetidine-3-amine synthesis is favored for its simplicity, functional group tolerance, and suitability for late-stage functionalization, which is critical in medicinal chemistry for modifying drug candidates.

The fluorination step is crucial as the 1,1-difluoroethyl group enhances biological activity and metabolic stability. This step requires precise control to avoid over-fluorination or degradation of the piperidine ring.

The amide bond formation linking the two heterocycles is a well-established reaction but must be carefully controlled to preserve the integrity of both rings and the fluorinated substituent.

Purification strategies involving silica gel chromatography and crystallization ensure the isolation of the compound in high purity, essential for subsequent biological evaluation.

Chemical Reactions Analysis

Types of Reactions: Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution Reactions: Substitution reactions can be used to introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution Reactions: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction reactions can yield alcohols or amines.

Substitution Products: Substitution reactions can result in the formation of different functionalized derivatives.

Scientific Research Applications

Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It can be employed in biological studies to investigate its interactions with biological macromolecules.

Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone can be compared with other similar compounds, such as:

Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone: This compound has a similar structure but with a different position of the difluoroethyl group.

Piperidine Derivatives: Other piperidine derivatives with different substituents can be compared to highlight the uniqueness of this compound.

Biological Activity

Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique azetidine ring fused with a piperidine moiety, which contributes to its biological properties. The presence of the difluoroethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that azetidine derivatives often act as modulators of various biological pathways. This compound has been studied for its potential role as a Janus kinase (JAK) inhibitor, which is crucial in the signaling pathways of several cytokines involved in inflammatory responses .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

- In vitro Studies : In vitro assays demonstrated that the compound exhibits significant inhibitory activity against JAK enzymes, suggesting its potential use in treating autoimmune diseases .

- Cellular Assays : Cellular assays revealed that this compound can modulate cell proliferation and apoptosis in cancer cell lines, indicating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| JAK Inhibition | Significant inhibition | |

| Cell Proliferation Modulation | Decreased proliferation | |

| Apoptosis Induction | Increased apoptosis in cancer |

Case Study 1: JAK Inhibition and Autoimmune Disorders

A study focused on the therapeutic potential of azetidine derivatives in autoimmune disorders highlighted the efficacy of this compound in reducing inflammation markers in animal models. The results indicated a reduction in disease severity and cytokine levels, supporting its role as a therapeutic agent for conditions like rheumatoid arthritis.

Case Study 2: Anticancer Properties

Another investigation assessed the anticancer properties of this compound against various cancer cell lines. The findings revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through activation of caspase pathways.

Synthesis

The synthesis of this compound involves multi-step organic reactions. A typical synthetic route includes:

- Formation of Azetidine Ring : Starting from commercially available precursors, the azetidine ring is synthesized using standard cyclization techniques.

- Piperidine Attachment : The piperidine moiety is introduced through nucleophilic substitution reactions.

- Fluorination : The introduction of the difluoroethyl group is achieved via electrophilic fluorination methods.

Q & A

Q. What are the critical steps and reagents for synthesizing Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the piperidine core substituted with a 1,1-difluoroethyl group. For structurally analogous compounds, alkylation or nucleophilic substitution reactions are employed under reflux conditions using bases like KCO .

- Step 2 : Coupling the azetidine moiety via a methanone bridge. This often uses coupling agents like HATU (1.5 mmol) with DIPEA as a base in DMF at room temperature .

- Key reagents : HATU (for amide bond formation), DIPEA (to maintain basic pH), and anhydrous solvents (e.g., DMF, CHCl) to prevent hydrolysis .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks. For example, H NMR in CDCl can resolve signals for azetidine (δ ~3.5–4.0 ppm) and piperidine (δ ~1.5–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M + Na]+ ions) with an error margin <5 ppm .

- X-ray Crystallography : Determines bond lengths (e.g., C–N bonds ~1.34–1.35 Å) and dihedral angles (e.g., 73.75° between heterocycles) to confirm stereochemistry .

Q. How should researchers safely handle this compound in laboratory settings?

- Storage : Keep in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent degradation .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory during synthesis .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How can molecular docking simulations predict the compound’s biological target interactions?

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking studies. For example, analogs with piperidine-azetidine scaffolds show affinity for enzymes like monoacylglycerol lipase (Ki <10 nM) .

- Parameters : Optimize force fields (e.g., AMBER) and solvation models (e.g., TIP3P) to simulate binding poses. Validate with experimental data (e.g., SPR binding assays) .

- Case Study : Docking of similar methanones revealed hydrogen bonding with catalytic residues (e.g., Ser122 in proteases) and hydrophobic interactions with trifluoromethyl groups .

Q. What strategies resolve contradictions in reported bioactivity data for structurally related compounds?

- Structural Comparisons : Analyze substituent effects. For example, replacing pyrimidine with pyrazole in analogs alters antimicrobial activity (MIC shifts from 2 µg/mL to >50 µg/mL) .

- In Vitro Validation : Use dose-response assays (e.g., IC measurements) to confirm activity against specific targets (e.g., bacterial efflux pumps) .

- Meta-Analysis : Cross-reference databases like PubChem or ChEMBL to identify outliers in datasets .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?

- Metabolism : Chair-configured piperidine rings (as in the crystal structure) enhance metabolic stability by reducing cytochrome P450 oxidation .

- Permeability : Azetidine’s compact ring size improves blood-brain barrier penetration (logP ~2.5) compared to bulkier analogs .

- Excretion : Fluorine substituents (e.g., 1,1-difluoroethyl) slow renal clearance due to increased lipophilicity (t >6 hours in rodent models) .

Q. What computational methods optimize synthetic routes for scale-up?

- Retrosynthetic Analysis : Tools like Synthia or AiZynthFinder suggest pathways prioritizing atom economy (e.g., 75% yield via HATU-mediated coupling) .

- Process Chemistry : Transition from batch to flow synthesis reduces reaction times (e.g., 4 hours → 30 minutes) and improves purity (>98% by HPLC) .

- Green Chemistry Metrics : Evaluate E-factor (kg waste/kg product) and PMI (process mass intensity) to minimize solvent use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.